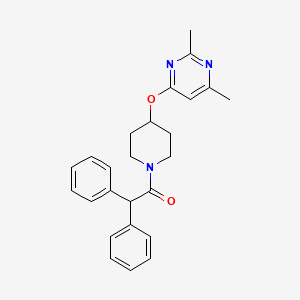

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone

Descripción

Propiedades

IUPAC Name |

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-18-17-23(27-19(2)26-18)30-22-13-15-28(16-14-22)25(29)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,22,24H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVELFTCKMBPZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step involves the formation of the diphenylethanone structure via Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethanone

Uniqueness

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Actividad Biológica

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure incorporating a pyrimidine moiety, a piperidine ring, and a diphenylethanone core, which contribute to its diverse biological effects.

- IUPAC Name : this compound

- Molecular Formula : C21H26N2O2

- Molecular Weight : 338.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It may modulate the activity of specific enzymes and receptors, influencing biochemical pathways associated with disease processes. Preliminary studies suggest that it could act as an enzyme inhibitor, potentially affecting pathways involved in cancer progression and inflammation.

Biological Activity Overview

The compound has been evaluated for several biological activities:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth and reducing cell proliferation in cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Cytotoxicity : Studies have reported cytotoxic effects on human cancer cell lines, particularly in leukemia and solid tumors. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-(2,6-Dimethylpyrimidin-4-yloxy)piperidin-1-yl)-2-methoxyethanone | Contains methoxy group | Different functional group |

| 1-(3-(2,6-Dimethylpyrimidin-4-yloxy)piperidin-1-yl)-phenylbutane-1,4-dione | Includes phenylbutane moiety | Variability in biological activity |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Properties : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth rates comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values were determined for several pathogens.

- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : Research involving human promyelocytic leukemia HL-60 cells revealed that the compound induced significant cytotoxicity at micromolar concentrations, leading to increased apoptosis rates compared to control groups .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:

- Piperidine-pyrimidine coupling : Optimize solvent choice (e.g., dimethylformamide) and temperature (80–100°C) to enhance regioselectivity .

- Final acetylation : Use potassium carbonate as a base and control reaction time to minimize byproducts like unreacted intermediates . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the target compound with >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the piperidine and pyrimidine rings .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol-water mobile phase (70:30 v/v) to assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 457.23) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous compounds .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .

Q. What are the common byproducts formed during the final acetylation step, and how can they be minimized?

Common byproducts include:

- Unreacted intermediates : Due to incomplete acetylation. Mitigate by optimizing stoichiometry (1.2 equivalents of acetylating agent) .

- Oxidation products : Avoid by conducting reactions under inert gas (N/Ar) . Monitor reaction progress via thin-layer chromatography (TLC) and purify using gradient elution .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the pyrimidine and piperidine moieties to enhance regioselectivity?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of the pyrimidine nucleophile .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .

- Temperature Control : Higher temperatures (100°C) favor kinetic control, reducing side reactions .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites and transition states .

Q. What strategies can resolve contradictions in biological activity data observed across different in vitro assays?

- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

- Structural-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., fluoro vs. methyl groups) to isolate key pharmacophores .

- Meta-Analysis : Compare data across studies while controlling for variables like cell line selection and compound concentration .

Q. How does the electron-withdrawing effect of the 2,6-dimethylpyrimidin-4-yl group influence the compound's reactivity in nucleophilic substitution reactions?

The 2,6-dimethyl groups enhance the pyrimidine ring's electron deficiency, increasing its susceptibility to nucleophilic attack at the 4-position. This effect:

- Accelerates substitution rates in SNAr reactions .

- Stabilizes transition states through resonance delocalization, as shown in Hammett studies of similar pyrimidines . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH) is recommended .

Q. How to design isotope-labeled analogs for metabolic pathway tracing without altering pharmacological properties?

- Deuterium Labeling : Introduce H at metabolically stable positions (e.g., methyl groups on the pyrimidine ring) .

- Carbon-13 Labeling : Use C-acetone in the final acetylation step to track metabolic intermediates . Validate isotopic analogs via comparative bioactivity assays (e.g., IC against parent compound) .

Q. What computational modeling approaches are suitable for predicting binding modes with target enzymes?

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., PI3Kγ) .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Calculate binding free energies for analogs to guide SAR .

Q. What are the key stability considerations for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.